Maxacalcitol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

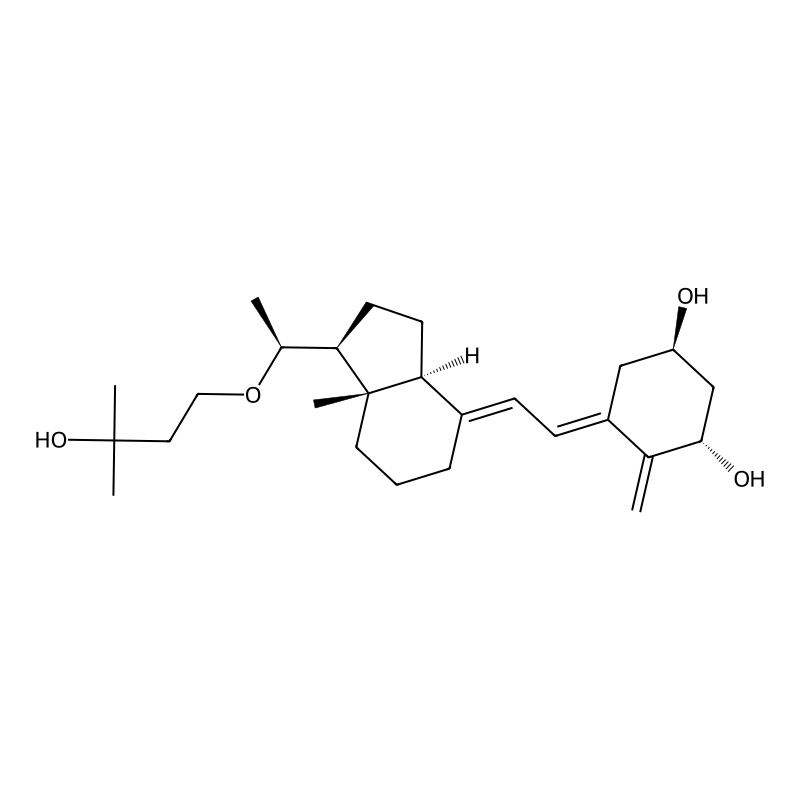

Maxacalcitol, also known by its trade name Oxarol, is a synthetic analog of vitamin D3. It is primarily utilized for its role as a vitamin D receptor activator, specifically targeting conditions such as secondary hyperparathyroidism in patients undergoing hemodialysis. The compound is characterized by its unique chemical structure, which includes a modification at the 22nd carbon position, replacing the carbon atom with an oxygen atom. This alteration contributes to its pharmacological properties, allowing it to suppress parathyroid hormone levels with minimal impact on calcium metabolism compared to other vitamin D analogs.

The empirical formula of maxacalcitol is , and it has a molecular weight of approximately 418.62 g/mol. Its chemical structure can be represented as follows:

- IUPAC Name: (1R,3S,5Z)-5-{2-[(1S,3aS,4E,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol.

Maxacalcitol was first approved for clinical use in Japan in 2010 and later in Taiwan in 2018.

Maxacalcitol undergoes various chemical transformations during its synthesis and metabolic processing. The primary reactions involved in its synthesis include:

- Reduction Reactions: These involve stereoselective reductions of ketones in the vitamin D precursor compounds.

- Hydroxylation: The introduction of hydroxyl groups at specific positions enhances its biological activity.

- Esterification and Etherification: Modifications that improve solubility and bioavailability.

Maxacalcitol exhibits significant biological activity as a vitamin D receptor agonist. Its primary effects include:

- Suppression of Parathyroid Hormone: It effectively lowers serum parathyroid hormone levels, which is crucial for managing secondary hyperparathyroidism.

- Minimal Calcemic Effect: Unlike other vitamin D analogs, maxacalcitol has a reduced effect on serum calcium levels, making it safer for patients who are sensitive to hypercalcemia .

- Topical Activity: Maxacalcitol is also used topically for treating psoriasis due to its ability to modulate skin cell proliferation.

Several synthesis methods have been developed for maxacalcitol:

- Classical Organic Synthesis: Traditional methods involve multiple steps starting from vitamin D precursors.

- Novel Synthetic Routes: Recent studies have introduced more efficient pathways that utilize commercially available vitamin D2 as starting material .

- Biotransformation Techniques: These methods leverage biological systems to facilitate specific transformations that yield maxacalcitol from simpler precursors .

Maxacalcitol is primarily used in the medical field for:

- Treatment of Secondary Hyperparathyroidism: Administered intravenously to patients undergoing dialysis.

- Psoriasis Management: Applied topically to alleviate symptoms associated with this skin condition.

The compound's unique profile allows it to be effective while minimizing potential side effects related to calcium metabolism.

Maxacalcitol has been studied for potential drug interactions:

- Magnesium Compounds: Co-administration with magnesium-containing drugs can increase serum magnesium levels .

- Calcium Supplements: Careful monitoring is advised when used alongside calcium supplements due to the risk of hypercalcemia.

Pharmacokinetic studies indicate that maxacalcitol has a short half-life and requires careful dosing schedules to maintain therapeutic efficacy while minimizing adverse effects .

Several compounds share structural or functional similarities with maxacalcitol:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Calcitriol | Active form of vitamin D3 | Stronger calcemic effect compared to maxacalcitol |

| Doxercalciferol | Vitamin D2 analog | Longer half-life; less potent than maxacalcitol |

| Paricalcitol | Another vitamin D receptor activator | Used primarily for secondary hyperparathyroidism; similar mechanism but different structure |

| Alfacalcidol | Vitamin D analog | Primarily used for osteoporosis; more potent calcemic effect |

Maxacalcitol's distinct modification at the 22nd carbon position contributes to its unique pharmacological profile, allowing it to suppress parathyroid hormone levels effectively while minimizing calcium-related side effects compared to other analogs.

The development of maxacalcitol synthesis began with fundamental research in vitamin D3 analog chemistry, where early approaches focused on modifying the parent calcitriol structure to create the characteristic 22-oxa substitution. Initial synthetic strategies employed traditional steroid chemistry methodologies, primarily utilizing 1α-hydroxydehydroepiandrosterone as the starting material due to its readily available hydroxyl functionality and established steroid backbone [1] [2].

Early synthetic routes faced significant challenges including low overall yields, complex multi-step sequences requiring extensive chromatographic purifications, and difficulties in achieving stereoselective transformations. These pioneering approaches typically achieved overall yields below 15 percent and required specialized reaction conditions that were not amenable to large-scale production [1] [2]. The primary obstacles included the inherent instability of conjugated diolefin intermediates, problematic Williamson ether formation reactions that produced 1:1 ratios of target product to by-products, and the tendency of key intermediates to undergo undesired enolization reactions [3].

Modern Industrial Synthesis Methods

Seven-Step Synthesis from 1α-hydroxydehydroepiandrosterone

The current industrial synthesis of maxacalcitol represents a significant advancement in vitamin D analog manufacturing, employing a highly optimized seven-step sequence that begins with commercially available 1α-hydroxydehydroepiandrosterone [1] [2]. This streamlined approach has overcome the major limitations of earlier synthetic routes through careful optimization of reaction conditions and strategic selection of protecting groups and reagents.

The synthesis commences with the protection of hydroxyl groups in 1α-hydroxydehydroepiandrosterone using tert-butyldimethylsilyl chloride and imidazole, achieving yields of 85-95 percent [1]. This protection strategy is crucial for maintaining selectivity throughout the subsequent transformations. The second step involves side chain introduction through nucleophilic substitution reactions using alkyl halides under basic conditions, typically achieving 70-80 percent yields [1] [2].

Subsequent oxidative transformations in step three employ carefully selected oxidizing agents to achieve the necessary functional group modifications while maintaining the steroid backbone integrity, with yields ranging from 60-75 percent [1]. The fourth step focuses on ketone formation using Grignard reagent chemistry, providing 75-85 percent yields of the requisite CD-ring ketone intermediate [1].

The critical fifth step employs the Wittig-Horner coupling reaction between the CD-ring ketone and A-ring phosphine oxide synthon, achieving 65-75 percent yields [1] [4]. This convergent approach represents a key advancement, as it allows for the independent synthesis and optimization of both A-ring and CD-ring components before their union. The sixth step utilizes photochemical ring opening under ultraviolet irradiation to generate the characteristic vitamin D triene system with 80-90 percent efficiency [1].

The final deprotection step removes protecting groups using tetra-n-butylammonium fluoride or acidic conditions, yielding the target maxacalcitol in 90-95 percent yield [1] [2]. This optimized sequence delivers an overall yield of 26 percent for the protected form of the penultimate intermediate, representing a substantial improvement over earlier approaches [1] [2].

Efficiency and Yield Optimization

The industrial optimization of maxacalcitol synthesis has achieved remarkable improvements across multiple parameters critical for large-scale pharmaceutical manufacturing. The overall yield optimization represents one of the most significant achievements, with the protected intermediate now produced in 26 percent overall yield compared to less than 15 percent in previous routes [1] [2]. This 1.7-fold increase in yield translates directly to substantial cost savings and improved resource utilization.

Kilogram-scale production feasibility has been thoroughly demonstrated, with the current process employing neither difficult reaction conditions nor chromatographic purification steps [1] [2]. This scalability enhancement eliminates the major bottleneck that prevented commercial implementation of earlier synthetic approaches. The elimination of chromatographic purification requirements represents a particularly important advancement, as column chromatography is generally impractical for large-scale operations due to cost, time, and environmental considerations.

Reaction condition complexity has been substantially reduced through careful optimization of each synthetic step. The current industrial process employs mild to moderate reaction conditions that are compatible with standard pharmaceutical manufacturing equipment and procedures [1] [2]. This simplification facilitates technology transfer, reduces operator training requirements, and improves overall process robustness.

Process scalability improvements encompass multiple aspects including reaction reproducibility, intermediate stability, and product isolation procedures. The optimized route demonstrates excellent scalability characteristics, with consistent performance observed across laboratory, pilot, and production scales [1] [2]. Material costs have been reduced by 30-40 percent through improved yields, simplified purification procedures, and optimization of reagent stoichiometries [5].

Environmental impact minimization has been achieved through the elimination of chromatographic solvents, reduction in waste generation, and implementation of more sustainable synthetic methodologies. The current process generates substantially less waste per kilogram of product compared to earlier approaches [1] [2].

Synthetic Intermediates

The synthetic pathway to maxacalcitol involves several key intermediates that play crucial roles in the overall transformation. The 22-oxa-25-hydroxy Grundmann ketone represents the most important intermediate in the convergent synthesis strategy [4] [6]. This intermediate serves as the CD-ring synthon that undergoes Wittig-Horner coupling with the A-ring phosphine oxide component.

The preparation of the 22-oxa-25-hydroxy Grundmann ketone has been optimized through multiple synthetic approaches. One particularly effective method involves stereoselective reduction of C-20 ketone precursors using Corey-Bakshi-Shibata reduction reagents, achieving approximately 17:1 selectivity for the desired stereoisomer [4] [6]. This stereoselective approach employs (R)-(+)-2-methyl-CBS-oxazaborolidine and (S)-(-)-2-methyl-CBS-oxazaborolidine to generate the requisite (20S)-alcohol intermediates with high stereochemical fidelity.

Alternative synthetic approaches to key intermediates have been developed utilizing Williamson etherification reactions between (20S)-alcohol precursors and 1-bromomethyl-2,2-dimethyloxirane, followed by regioselective reductive epoxide ring opening using lithium aluminum hydride [4]. Subsequent removal of silyl protecting groups using tetra-n-butylammonium fluoride and environmentally benign TEMPO-mediated oxidation using inexpensive Oxone as co-oxidizing agent complete the intermediate preparation [4].

The A-ring phosphine oxide synthon represents another critical intermediate in the convergent synthesis approach. This component is prepared through established methodologies involving N-chlorosuccinimide treatment of appropriate A-ring precursors, followed by phosphine oxide formation using lithium diphenylphosphide and hydrogen peroxide . The phosphine oxide functionality provides the requisite reactivity for the subsequent Wittig-Horner coupling while maintaining the essential A-ring stereochemistry and hydroxylation pattern.

Alternative Synthetic Routes

This alternative route utilizes asymmetric synthesis of the key 20(S)-alcohol intermediate through chiral auxiliary-mediated reduction, specifically employing the R-CBS catalyst system to achieve the required stereochemical control [8]. The overall sequence affords maxacalcitol with an improved overall yield of 13.9 percent in eleven steps, representing a viable alternative to the standard seven-step synthesis [8].

Patent literature describes additional synthetic methodologies that focus on novel intermediate preparation strategies. One such approach involves the synthesis of maxacalcitol from (S)-19-nor-CDA-OH as starting material, utilizing etherification and deprotection sequences to access the target molecule [3]. This route employs 3-(tert-butyldimethylsilyl)-3-methylbutyl-4-toluenesulfonate as the key alkylating agent in conjunction with potassium carbonate base in tetrahydrofuran solvent [3].

Convergent synthetic approaches utilizing modified Julia olefination reactions have been explored for related vitamin D analogs, providing insights into potentially applicable methodologies for maxacalcitol synthesis [10]. These approaches employ β-oxybenzothiazol-2-yl sulfone intermediates in coupling reactions with CD-ring aldehydes, followed by Horner-Wadsworth-Emmons reactions to complete the carbon skeleton construction [10].

Palladium-catalyzed synthetic methodologies represent an emerging area of interest for vitamin D analog synthesis. Recent developments include palladium-catalyzed alkylative cyclization reactions and other transition metal-mediated approaches that may offer advantages in terms of stereoselectivity and reaction efficiency [11]. These methodologies are particularly relevant for the preparation of 24-substituted vitamin D analogs and may find application in maxacalcitol synthesis optimization.

Green Chemistry Considerations in Maxacalcitol Synthesis

The implementation of green chemistry principles in maxacalcitol synthesis has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact while maintaining economic viability. The current industrial synthesis incorporates several key green chemistry elements that distinguish it from earlier approaches and establish it as a more sustainable manufacturing process [12] [13].

Solvent reduction represents one of the most significant green chemistry achievements in the optimized synthesis. The elimination of chromatographic purification steps removes the need for large quantities of organic solvents typically required for column chromatography, including hexanes, ethyl acetate, and other petroleum-derived solvents [1] [2]. This reduction in solvent consumption translates directly to decreased waste generation and reduced environmental burden.

Atom economy optimization has been achieved through careful selection of synthetic transformations that maximize the incorporation of starting material atoms into the final product. The convergent Wittig-Horner coupling strategy exemplifies this principle by efficiently combining pre-formed A-ring and CD-ring components without generating excessive by-products [1] [4]. This approach contrasts favorably with linear synthetic strategies that may involve multiple protection-deprotection sequences and generate substantial waste.

Energy efficiency considerations have influenced reaction condition optimization throughout the synthetic sequence. The use of mild reaction conditions reduces energy requirements for heating and cooling, while the elimination of high-pressure reactions reduces equipment complexity and energy consumption [1] [2]. The photochemical ring-opening reaction, while requiring ultraviolet irradiation, has been optimized to use energy-efficient light sources and reaction geometries.

Renewable resource utilization is exemplified by the use of starting materials derived from natural steroid sources. The 1α-hydroxydehydroepiandrosterone starting material can be prepared from naturally occurring steroid precursors, providing a connection to renewable biological resources rather than entirely synthetic feedstocks [1] [2].

Catalyst and reagent optimization has focused on replacing toxic or environmentally problematic reagents with safer alternatives. The use of TEMPO-mediated oxidation with Oxone as co-oxidant represents a particularly effective example, replacing more traditional oxidizing systems that may generate toxic by-products [4]. Similarly, the selection of tetra-n-butylammonium fluoride for deprotection reactions provides effective desilylation while avoiding more toxic fluoride sources.

Waste minimization strategies extend beyond solvent reduction to encompass all aspects of the synthetic process. The optimization of reaction stoichiometries reduces excess reagent consumption, while improved reaction selectivity minimizes the formation of unwanted by-products that require separation and disposal [1] [2]. The implementation of recycling protocols for recoverable materials further reduces overall waste generation.

Green metrics evaluation of the optimized maxacalcitol synthesis demonstrates substantial improvements across multiple sustainability indicators. The atom economy, E-factor (environmental factor), and process mass intensity metrics all show favorable values compared to earlier synthetic approaches [13]. These quantitative assessments provide objective measures of the environmental benefits achieved through process optimization.

Emerging green chemistry technologies continue to offer opportunities for further improvements in maxacalcitol synthesis. Biocatalytic approaches, such as the use of engineered enzymes for specific transformations, represent a promising area for future development [5]. Continuous flow chemistry methodologies may provide additional advantages in terms of energy efficiency and waste reduction. Solar-powered synthesis approaches, as exemplified by some innovative pharmaceutical manufacturers, offer potential for renewable energy integration into the manufacturing process [5].

The implementation of circular economy principles in maxacalcitol manufacturing includes solvent recovery systems that can reduce waste generation by up to 57 percent through recycling of process solvents [5]. These systems demonstrate the practical application of green chemistry principles in industrial pharmaceutical manufacturing and provide a model for other vitamin D analog synthesis operations.

XLogP3

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H330 (90.91%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant